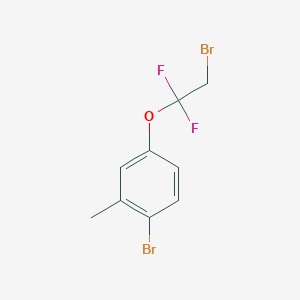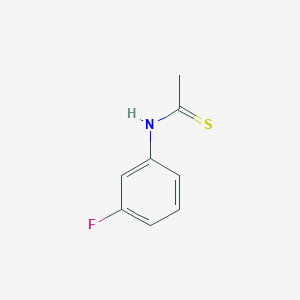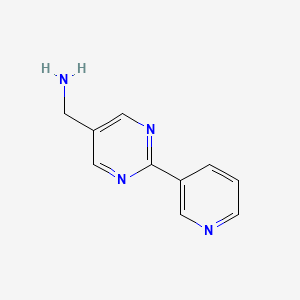
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, featuring a cyclopropylmethylamino group attached to the ethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile typically involves the reaction of benzonitrile with cyclopropylmethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced catalysts and solvents can further enhance the yield and reduce production costs. Additionally, green chemistry approaches, such as the use of ionic liquids, are being explored to minimize environmental impact .
化学反应分析
Types of Reactions
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzonitrile: The parent compound, lacking the cyclopropylmethylamino group.
4-(1-(Methylamino)ethyl)benzonitrile: Similar structure but with a methylamino group instead of cyclopropylmethylamino.
4-(1-(Ethylamino)ethyl)benzonitrile: Contains an ethylamino group.
Uniqueness
4-(1-((Cyclopropylmethyl)amino)ethyl)benzonitrile is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.
属性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
4-[1-(cyclopropylmethylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C13H16N2/c1-10(15-9-12-2-3-12)13-6-4-11(8-14)5-7-13/h4-7,10,12,15H,2-3,9H2,1H3 |
InChI 键 |
YKVHEMOCRUEGCT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C#N)NCC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


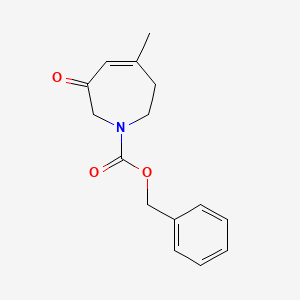
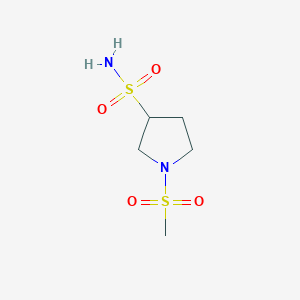
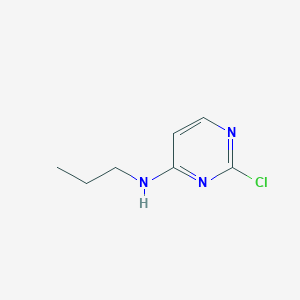

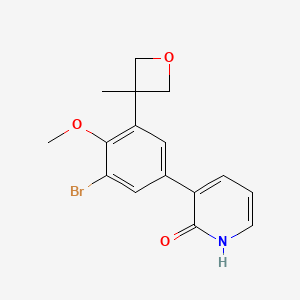
![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)
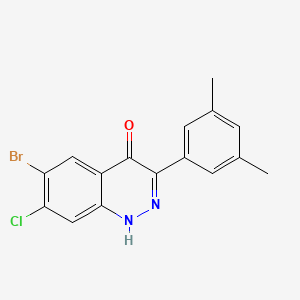
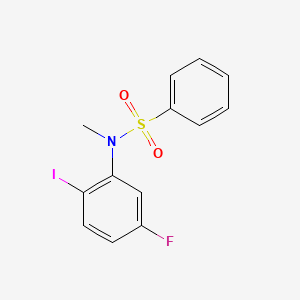
![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)
